3-(3-methoxyphenyl)-1-(4-pyridinyl)-2-propen-1-one
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Overview
Description
3-(3-methoxyphenyl)-1-(4-pyridinyl)-2-propen-1-one, also known as curcumin, is a naturally occurring compound found in turmeric. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
Mechanism of Action
Curcumin exerts its therapeutic effects through various mechanisms of action, including inhibition of inflammation, oxidative stress, and angiogenesis. It also modulates various signaling pathways, including the NF-κB and Wnt/β-catenin pathways.
Biochemical and physiological effects:
Curcumin has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It also has neuroprotective and cardioprotective effects and improves insulin sensitivity.
Advantages and Limitations for Lab Experiments
Curcumin has several advantages for lab experiments, including its low toxicity, availability, and affordability. However, 3-(3-methoxyphenyl)-1-(4-pyridinyl)-2-propen-1-one has poor solubility in water, which can limit its use in some experiments. It also has low bioavailability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for 3-(3-methoxyphenyl)-1-(4-pyridinyl)-2-propen-1-one research, including improving its bioavailability, developing 3-(3-methoxyphenyl)-1-(4-pyridinyl)-2-propen-1-one analogs with improved efficacy, and exploring its potential therapeutic applications in other diseases. Additionally, the use of 3-(3-methoxyphenyl)-1-(4-pyridinyl)-2-propen-1-one in combination with other drugs or therapies is an area of active research.
Synthesis Methods
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The most common method is the extraction of 3-(3-methoxyphenyl)-1-(4-pyridinyl)-2-propen-1-one from turmeric, which involves the use of solvents such as ethanol and acetone to extract the compound.
Scientific Research Applications
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-(3-methoxyphenyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 3-(3-methoxyphenyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to reduce amyloid-beta plaque formation and improve cognitive function. In diabetes research, 3-(3-methoxyphenyl)-1-(4-pyridinyl)-2-propen-1-one has been shown to improve insulin sensitivity and reduce inflammation.
properties
IUPAC Name |
(E)-3-(3-methoxyphenyl)-1-pyridin-4-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-18-14-4-2-3-12(11-14)5-6-15(17)13-7-9-16-10-8-13/h2-11H,1H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEDYRIIZMHYEO-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-methoxyphenyl)-1-pyridin-4-ylprop-2-en-1-one |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.